2,4-Diaminomesitylene

Catalog No.
S703911
CAS No.
3102-70-3
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminomesitylene

CAS Number

3102-70-3

Product Name

2,4-Diaminomesitylene

IUPAC Name

2,4,6-trimethylbenzene-1,3-diamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3

InChI Key

ZVDSMYGTJDFNHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)C)N)C

Synonyms

2,4-Mesitylenediamine; 1,3,5-Trimethyl-2,6-benzenediamine; 2,4,6-Trimethyl-1,3-benzenediamine; 2,4,6-Trimethyl-1,3-phenylenediamine; 2,4,6-Trimethyl-m-phenylenediamine; NSC 10392

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C

Organic Synthesis

  • Precursor for polymers and catalysts: 2,4-Diaminomesitylene can be used as a building block for the synthesis of various polymers, including polyamides, polyimides, and polyurethanes. These polymers possess desirable properties like thermal stability, mechanical strength, and flame retardancy, making them valuable in various applications []. Additionally, 2,4-diaminomesitylene can be modified to create ligands for transition metals, which can be used as catalysts in various organic reactions [].

Material Science

  • Organic light-emitting diodes (OLEDs): Research has explored the use of 2,4-diaminomesitylene derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, contributing to improved device performance and efficiency [].

Medical Science

  • Potential therapeutic applications: Studies have investigated the potential of 2,4-diaminomesitylene derivatives as therapeutic agents for various diseases. For example, some derivatives have shown promising anti-cancer and anti-inflammatory activities in pre-clinical studies [, ]. However, it is important to note that these are still in the early stages of research, and further investigation is needed to determine their safety and efficacy in humans.

Origin and Significance:

2,4-Diaminomesitylene is a synthetic compound, not readily found in nature. Its significance lies in its diamine functional groups, which can participate in various chemical reactions, making it a valuable intermediate for producing polymers, pharmaceuticals, and dyes [1].

Citation:

  • Sigma-Aldrich:

Molecular Structure Analysis

2,4-Diaminomesitylene has a central benzene ring with three methyl groups attached at positions 2, 4, and 6. Two amino (NH₂) groups are positioned at positions 2 and 4 of the benzene ring. This structure gives the molecule several key features:

  • Asymmetric: The molecule is not symmetrical due to the non-equivalent positions of the methyl groups.
  • Polar: The presence of amino groups makes the molecule polar, allowing it to interact with other polar molecules.
  • Conjugation: The lone pairs on the nitrogen atoms of the amino groups can interact with the pi electron system of the benzene ring, influencing its reactivity [2].

Citation:

  • Combi-Blocks:

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2,4-Diaminomesitylene. A common approach involves nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the nitro groups to amines [3].

Balanced Chemical Equation:

C6H3(CH3)3 (mesitylene) + 2HNO3 (nitric acid) -> C6H2(CH3)3(NO2)2 (dinitromesitylene) + 2H2O (water)

C6H2(CH3)3(NO2)2 (dinitromesitylene) + 6H2 (hydrogen) -> C6H2(CH3)3(NH2)2 (2,4-Diaminomesitylene) + 4H2O (water)

Other Reactions:

2,4-Diaminomesitylene can undergo various reactions due to its diamine functionality. These include:

  • Condensation reactions with aldehydes and ketones to form Schiff bases or imines.
  • Electrophilic aromatic substitution reactions with electrophiles like diazonium salts to form new aromatic compounds.
  • Polymerization reactions to form polyamides or polyimines [4].

Citation:

  • ScienceDirect:
  • DrugFuture:

Physical And Chemical Properties Analysis

  • Molecular Formula: C₉H₁₄N₂ (CAS Number: 3102-70-3) [5].
  • Molecular Weight: 150.22 g/mol [1].
  • Physical State: Solid at room temperature [2].
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane [2].
  • Stability: Stable under normal storage conditions [2].

Citation:

  • Sigma-Aldrich:
  • Combi-Blocks:
  • DrugFuture:

XLogP3

1.7

UNII

9K3JRF5932

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (92.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3102-70-3

Wikipedia

2,4-diaminomesitylene

Dates

Modify: 2023-08-15

Explore Compound Types